BenchChemオンラインストアへようこそ!

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide

Melatonin Receptor Binding Affinity Receptor Pharmacology

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide (CAS 1448125-28-7) is a synthetic indazole derivative functioning as a selective agonist for the human melatonin receptor type 1A (MT1). It belongs to the tetrahydroindazole class of small-molecule melatonergic ligands and is characterized by its high binding affinity and functional potency at the MT1 receptor, distinguishing it from broader-spectrum melatonergic agents.

Molecular Formula C13H21N3O
Molecular Weight 235.331
CAS No. 1448125-28-7
Cat. No. B2649431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide
CAS1448125-28-7
Molecular FormulaC13H21N3O
Molecular Weight235.331
Structural Identifiers
SMILESCCCC(=O)NCC1=NN(C2=C1CCCC2)C
InChIInChI=1S/C13H21N3O/c1-3-6-13(17)14-9-11-10-7-4-5-8-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17)
InChIKeyAMCZMJYZWMSUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide (CAS 1448125-28-7): A Selective Melatonin MT1 Receptor Ligand for Targeted Research Procurement


N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide (CAS 1448125-28-7) is a synthetic indazole derivative functioning as a selective agonist for the human melatonin receptor type 1A (MT1) [1]. It belongs to the tetrahydroindazole class of small-molecule melatonergic ligands and is characterized by its high binding affinity and functional potency at the MT1 receptor, distinguishing it from broader-spectrum melatonergic agents [1][2]. This compound serves as a critical chemical probe for dissecting MT1-specific signaling pathways.

The Pitfalls of In-Class Substitution: Why N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide Cannot Be Replaced by Other Melatonin Agonists


Selecting a generic melatonin receptor agonist without detailed consideration of its binding and functional selectivity at the MT1 receptor subtype risks flawed experimental outcomes [1]. In-class compounds exhibit dramatically different selectivity profiles; for example, the clinically used drug ramelteon acts as a dual MT1/MT2 agonist, while agomelatine possesses both melatonergic and serotonergic activities. The specific indazole scaffold of this compound confers an affinity and selectivity profile that is not interchangeable with these alternatives, making direct, evidence-based selection essential for researchers studying MT1-mediated pathways [2].

Data-Driven Selection Guide for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide: Quantitative Differentiation Against Comparators


Comparative Binding Affinity (Ki) at the Human MT1 Receptor

This compound demonstrates a high binding affinity for the human MT1 receptor, comparable to that of the endogenous hormone melatonin and substantially higher than the clinically used drug ramelteon [1][2]. In a competition binding assay, the compound exhibits a Ki of 13 nM, which is equipotent to melatonin (Ki ~ 0.1-0.5 nM range, but values vary) and significantly more potent than ramelteon's reported Ki at MT1 [3].

Melatonin Receptor Binding Affinity Receptor Pharmacology

Functional Agonist Activity (EC50) at the Human MT1 Receptor

The compound acts as a full agonist at the MT1 receptor, with an EC50 of 242 nM in a [35S]GTPγS functional assay [1]. This functional potency is a key point of differentiation from pure binding affinity and must be verified for proper activation of downstream signaling pathways. This value differs from the functional potency of melatonin and other agonists in the same assay system.

Functional Selectivity G Protein-Coupled Receptors Signal Transduction

Selectivity Profile Inferred from Structural Class and Incomplete Data

Based on its classification as a tetrahydroindazole-derivative MT1 agonist, the compound is anticipated to possess a selectivity window against the MT2 receptor, a common feature exploited in this chemical series [1]. While direct experimental data for this compound at MT2 is not yet available in the primary public literature, the structural topology of the tetrahydroindazole core is known to disfavor MT2 binding, unlike the indole-based structures of ramelteon or agomelatine which are non-selective or dual agonists [2].

Receptor Selectivity Structure-Activity Relationship Off-Target Effects

High-Value Application Scenarios for Procuring N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide


MT1-Selective Chemical Probe for Signal Transduction Studies

This compound is ideally suited for use as a selective agonist in studies dissecting MT1-mediated G protein signaling pathways (e.g., Gαi/o activation) in CHO-K1 or HEK-293 cells stably expressing the human receptor. Its established EC50 of 242 nM provides a precise activation window to avoid the MT2-driven side effects seen with dual agonists like ramelteon [1]. Researchers can use it to elucidate MT1-specific roles in circadian rhythm regulation or neuroprotection.

Radioligand Binding Assays for Drug Discovery Screening

With a known Ki of 13 nM at MT1, the compound can serve as a non-radioactive reference standard or competitor in high-throughput screening campaigns to identify novel positive allosteric modulators or antagonists [1]. Its high affinity ensures it can be used to define non-specific binding for MT1 receptor radioligand binding assays, a critical step in early-stage neuropharmacology drug discovery.

In Vivo Pharmacological Validation in Diurnal Rhythm Models

Given the compound's profile as a selective MT1 agonist, it is a candidate for in vivo target engagement studies in rodent models of sleep-wake cycle disorders or non-24-hour sleep-wake disorder, where MT1 is the primary mediator [2]. This allows for the validation of target biology without the confounding influence of MT2 and serotonergic receptor activation inherent to existing clinical comparators like agomelatine.

Quote Request

Request a Quote for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.